Cas no 36267-73-9 (4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine)
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-5,7-dihydro-2-methylfuro[3,4-d]pyrimidine
- 4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
- RNICCCUVAPEBMO-UHFFFAOYSA-N
- AB75811
- 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine
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- Inchi: 1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3
- InChI Key: RNICCCUVAPEBMO-UHFFFAOYSA-N
- SMILES: ClC1C2COCC=2N=C(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Topological Polar Surface Area: 35
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR028A73-50mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 50mg |
$344.00 | 2025-02-15 | |
| Aaron | AR028A73-100mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 100mg |
$503.00 | 2025-02-15 | |
| Aaron | AR028A73-250mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 250mg |
$705.00 | 2025-02-15 | |
| Aaron | AR028A73-500mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 500mg |
$1098.00 | 2025-02-15 | |
| Aaron | AR028A73-1g |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 1g |
$1399.00 | 2025-02-15 | |
| Aaron | AR028A73-2.5g |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 2.5g |
$2719.00 | 2025-02-15 | |
| Aaron | AR028A73-5g |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 5g |
$4013.00 | 2025-02-15 | |
| Aaron | AR028A73-10g |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 10g |
$5937.00 | 2023-12-15 | |
| 1PlusChem | 1P0289YR-50mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 50mg |
$339.00 | 2024-05-04 | |
| 1PlusChem | 1P0289YR-100mg |
4-chloro-2-methyl-5H,7H-furo[3,4-d]pyrimidine |
36267-73-9 | 95% | 100mg |
$491.00 | 2024-05-04 |
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
Additional information on 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine
Comprehensive Overview of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine (CAS No. 36267-73-9)
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine (CAS No. 36267-73-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the furopyrimidine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both chloro and methyl substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for furopyrimidine derivatives has surged due to their potential in targeting enzyme inhibition and modulating cellular pathways. Researchers are particularly interested in 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine for its structural uniqueness, which allows for selective interactions with biological targets. This aligns with the growing trend of precision medicine and structure-activity relationship (SAR) studies, where subtle molecular modifications can lead to significant therapeutic improvements.
The synthesis of CAS No. 36267-73-9 typically involves multi-step organic reactions, including cyclization and halogenation processes. Its fused ring system and electron-withdrawing groups contribute to its stability under various conditions, making it suitable for further functionalization. This adaptability is crucial for industries focusing on high-throughput screening and combinatorial chemistry, where rapid diversification of core structures is essential.
From an environmental and regulatory perspective, 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine is handled under standard laboratory safety protocols. Its applications are primarily confined to research settings, emphasizing its role in academic investigations and industrial R&D. Notably, the compound's low ecotoxicity profile and biodegradability have been highlighted in recent sustainability-focused studies, addressing the increasing consumer demand for green chemistry solutions.
In the context of drug development, this compound has been explored as a precursor for kinase inhibitors and antiviral agents. Its furo[3,4-D]pyrimidine scaffold mimics natural nucleobases, enabling interactions with viral polymerases—a feature particularly relevant amid the global pursuit of broad-spectrum antiviral therapies. Such applications resonate with current public health priorities, including pandemic preparedness.
Analytical characterization of 36267-73-9 employs advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for reproducibility in preclinical studies. The compound's chromatographic behavior and solubility properties are also well-documented, facilitating its integration into formulation development workflows.
Market trends indicate rising interest in small molecule therapeutics derived from fused heterocycles, positioning 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine as a compound of strategic importance. Patent landscapes reveal its inclusion in proprietary libraries for fragment-based drug design, underscoring its commercial viability. Furthermore, its relevance to cancer research and neurodegenerative disease models aligns with funding priorities in life sciences.
For researchers sourcing this material, key considerations include supplier reliability, certificates of analysis (CoA), and storage stability. The compound's sensitivity to light and moisture necessitates amber glass vials and desiccated environments—a detail frequently queried in laboratory forums and technical databases. These practical insights bridge the gap between theoretical potential and experimental success.
In conclusion, 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine (CAS No. 36267-73-9) exemplifies the intersection of structural innovation and applied research. Its versatility across therapeutic domains and compatibility with modern synthetic methodologies ensure its enduring relevance in scientific advancement. As the pharmaceutical industry continues to explore underexplored chemical space, compounds like this will remain pivotal in addressing unmet medical needs.
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